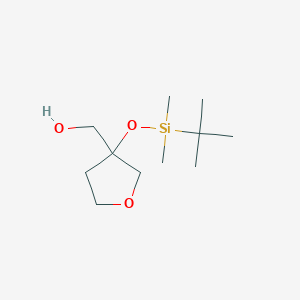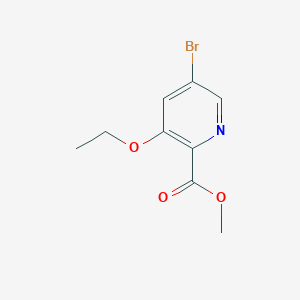![molecular formula C17H16N2O2 B13932571 n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and an acetamidine group, which is a functional group containing a nitrogen atom double-bonded to a carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The introduction of the 3-methoxyphenyl group can be accomplished via electrophilic aromatic substitution reactions. Finally, the acetamidine group is introduced through the reaction of the intermediate compound with acetamidine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamide
- n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetohydrazide
- n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetyl chloride
Uniqueness
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine is unique due to its specific structural features, such as the presence of both a benzofuran core and an acetamidine group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
N'-[2-(3-methoxyphenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(18)19-14-6-7-16-13(8-14)10-17(21-16)12-4-3-5-15(9-12)20-2/h3-10H,1-2H3,(H2,18,19) |
InChIキー |
UZTJKYYAOKQXFN-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)





![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)






